

## Gas-Phase Thermochemistry of 1,3,5-Heptatriene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of **1,3,5-heptatriene**, with a focus on the (E,E)-isomer. It consolidates available experimental and computational data, details relevant experimental and theoretical methodologies, and presents visualizations of key processes. Due to the limited availability of direct experimental thermochemical values for this specific molecule, this guide also incorporates high-level computational chemistry protocols and data from analogous compounds to provide a thorough understanding.

## **Quantitative Thermochemical Data**

The available quantitative thermochemical data for gas-phase **1,3,5-heptatriene** is primarily based on reaction thermochemistry and computational estimations. Direct experimental values for standard enthalpy of formation, standard molar entropy, and molar heat capacity are not readily found in the literature.

Table 1: Reaction Thermochemistry for **1,3,5-Heptatriene** Isomers



Reaction	Thermochemic al Quantity	Value	Method	Reference
(E,Z)-1,3,5- heptatriene $\rightleftharpoons$ (E,E)-1,3,5- heptatriene	ΔrH° (473.15 K)	-3.5 ± 0.2 kJ/mol	Equilibrium Constant (Eqk)	Egger and James, 1971

Table 2: Gas-Phase Ion Energetics of (E,E)-1,3,5-Heptatriene

Reaction	Thermochemic al Quantity	Value	Method	Reference
C7H9 <sup>-</sup> + H <sup>+</sup> → C7H10	ΔrH°	1526 ± 13 kJ/mol	Dissociation Energy from Electron Affinity (D-EA)	Zimmerman, Gygax, et al., 1978
C <sub>7</sub> H <sub>9</sub> <sup>−</sup> + H <sup>+</sup> → C <sub>7</sub> H <sub>10</sub>	ΔrG°	1500 ± 14 kJ/mol	Enthalpy and Entropy from Temperature Dependence (H-TS)	Zimmerman, Gygax, et al., 1978

Table 3: Estimated Gas-Phase Thermochemical Properties of **1,3,5-Heptatriene** 



Property	(E,E)-1,3,5- Heptatriene	Method	Source
Standard Enthalpy of Formation (ΔfH°gas)	172.06 kJ/mol	Joback Method (Group Additivity)	Cheméo
Standard Gibbs Free Energy of Formation (ΔfG°)	256.34 kJ/mol	Joback Method (Group Additivity)	Cheméo
Ideal Gas Heat Capacity (Cp,gas)	See Table 4 for temperature dependence	Joback Method (Group Additivity)	Cheméo

Table 4: Estimated Ideal Gas Heat Capacity (Cp,gas) of (E,E)-**1,3,5-Heptatriene** as a Function of Temperature



Temperature (K)	Cp,gas (J/mol·K)
272.24	151.77
301.13	162.24
330.02	172.50
358.91	182.50
387.80	192.20
416.69	201.57
445.58	210.58
474.47	219.22
503.36	227.46
532.25	235.29
561.14	242.71
590.03	249.71
618.92	256.30
647.81	262.48
676.70	268.27
705.59	273.67
734.48	278.70
763.37	283.37
792.26	287.70
821.15	291.70
850.04	295.39
878.93	298.78
907.82	301.89



936.71	304.74
965.60	307.35
994.49	309.73
Data sourced from Cheméo, calculated using the Joback method.	

# **Experimental and Computational Protocols Experimental Methodologies**

2.1.1. Nitric Oxide-Catalyzed Gas-Phase Isomerization

The enthalpy difference between (E,Z)- and (E,E)-**1,3,5-heptatriene** was determined by studying the nitric oxide-catalyzed isomerization in the gas phase[1].

- Principle: The reversible isomerization is allowed to reach equilibrium at a known temperature. The equilibrium constant (K\_eq) is determined by analyzing the composition of the mixture. The Gibbs free energy of reaction (ΔrG°) is then calculated using the equation ΔrG° = -RTln(K\_eq). By measuring the equilibrium constant at different temperatures, the enthalpy of reaction (ΔrH°) can be determined from the van 't Hoff equation: d(ln K\_eq)/d(1/T) = -ΔrH°/R.
- Experimental Setup: A static reactor, typically a Pyrex vessel of known volume, is housed in a furnace to maintain a constant and uniform temperature. The reactor is connected to a vacuum line for evacuation and introduction of reactants.

#### Procedure:

- A known amount of the starting isomer (e.g., (E,Z)-1,3,5-heptatriene) and a catalytic amount of nitric oxide are introduced into the evacuated and heated reactor.
- The mixture is allowed to equilibrate for a sufficient period.
- The reaction is quenched, and the isomeric composition of the mixture is analyzed, typically by gas chromatography (GC).



 The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant.

#### 2.1.2. Electron Photodetachment Spectroscopy

The gas-phase acidity of **1,3,5-heptatriene**, related to the enthalpy of formation of its corresponding anion, was investigated using electron photodetachment spectroscopy[2].

- Principle: This technique measures the energy required to detach an electron from a
  negative ion. A beam of mass-selected anions is irradiated with a tunable laser. The electron
  photodetachment cross-section is measured as a function of photon energy. The onset of the
  photodetachment signal corresponds to the electron affinity of the corresponding neutral
  radical.
- Experimental Setup:
  - Ion Generation: The heptatrienyl anion (C<sub>7</sub>H<sub>9</sub><sup>−</sup>) is generated in an ion source.
  - Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected using an ion cyclotron resonance (ICR) spectrometer or a similar mass-selective trap.
  - Photodetachment: The trapped and mass-selected anions are irradiated with a tunable light source, such as a dye laser or an optical parametric oscillator (OPO).
  - Detection: The depletion of the parent anion population or the appearance of product ions is monitored as a function of the irradiating wavelength.
- Data Analysis: The electron affinity of the heptatrienyl radical is determined from the
  photodetachment threshold. This value, in conjunction with other thermochemical data, can
  be used in a thermochemical cycle to derive gas-phase acidities and related bond
  dissociation energies.

## **Computational Methodologies**

Due to the scarcity of experimental data, high-level computational chemistry methods are invaluable for obtaining accurate thermochemical properties of **1,3,5-heptatriene**. Composite

## Foundational & Exploratory





methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are designed to achieve high accuracy.

#### 2.2.1. Gaussian-3 (G3) and G3(MP2)//B3LYP Protocol

G3 theory and its variants are composite methods that approximate a high-level calculation by a series of lower-level calculations. The G3(MP2)//B3LYP method is a cost-effective and accurate variant.[1][3][4]

- Step 1: Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The unscaled vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE).
- Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using larger basis sets and higher levels of theory, including QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.
- Step 3: Energy Correction: The final G3(MP2)//B3LYP energy is obtained by combining the energies from the different levels of theory and adding several empirical corrections, including a higher-level correction (HLC) and a spin-orbit correction for atomic species.
- Step 4: Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is calculated from the atomization energy. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections derived from the vibrational frequencies.

#### 2.2.2. Complete Basis Set (CBS-QB3) Protocol

The CBS-QB3 method is another widely used composite method for obtaining accurate thermochemical data.[5][6][7][8]

- Step 1: Geometry Optimization and Frequency Calculation: The geometry is optimized and frequencies are calculated at the B3LYP/6-311G(d,p) level. The frequencies are scaled by an empirical factor to better reproduce experimental ZPVEs.
- Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed at the MP2/6-311+G(2d,p), MP4(SDQ)/6-31+G(d,p), and CCSD(T)/6-31+G(d')

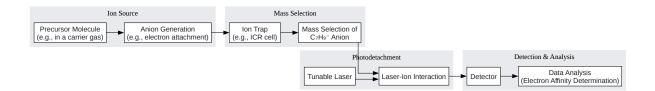


levels of theory.

- Step 3: Extrapolation to the Complete Basis Set Limit: An extrapolation is performed to estimate the complete basis set limit for the MP2 energy.
- Step 4: Final Energy Calculation: The CBS-QB3 energy is calculated by combining the extrapolated MP2 energy with corrections from the higher-level calculations and an empirical correction.
- Step 5: Enthalpy of Formation Calculation: The enthalpy of formation is calculated in a similar manner to the G3 methods, using the computed total energy and thermal corrections.

## **Visualizations**

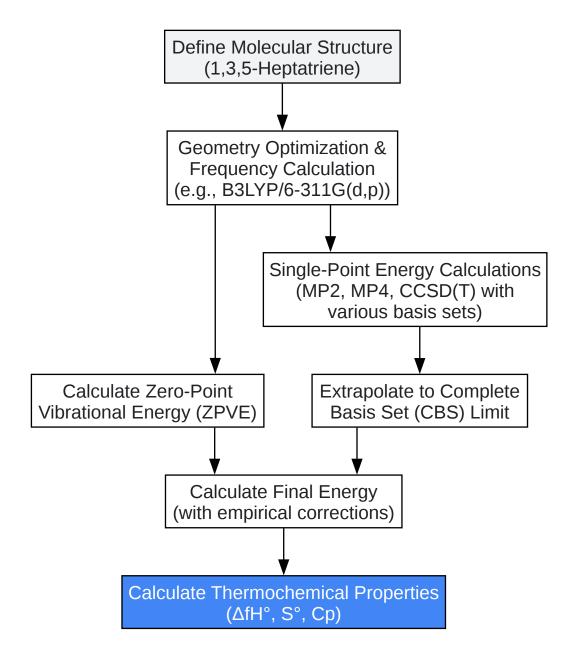
The following diagrams illustrate key experimental and computational workflows relevant to the study of the gas-phase thermochemistry of **1,3,5-heptatriene**.



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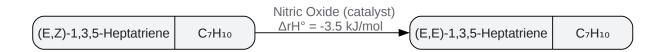
Caption: Workflow for an electron photodetachment spectroscopy experiment.





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Caption: Workflow for a CBS-QB3 computational thermochemistry calculation.



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Caption: Nitric oxide-catalyzed isomerization of **1,3,5-heptatriene**.



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